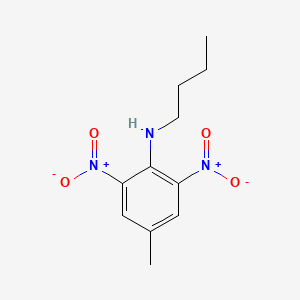![molecular formula C18H23N3O2 B2984886 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole CAS No. 2418663-02-0](/img/structure/B2984886.png)
4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole is a complex organic compound featuring a unique structure that combines aziridine, phenoxy, and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. For instance, cyclopropylmethylamine can react with an epoxide to form the aziridine ring.
Attachment of the Aziridine to the Phenoxy Group: The aziridine derivative is then reacted with a phenol derivative under nucleophilic substitution conditions to attach the aziridine ring to the phenoxy group.
Formation of the Pyrazole Ring: The final step involves the cyclization of a hydrazine derivative with a diketone or similar compound to form the pyrazole ring, which is then linked to the phenoxy group through a methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, which can be opened to form more reactive intermediates.
Reduction: Reduction reactions can target the pyrazole ring or the aziridine ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to the formation of oxazolidinones, while reduction of the pyrazole ring can yield pyrazolines.
科学的研究の応用
Chemistry
In chemistry, 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of aziridine and pyrazole derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine
Medicinally, this compound has potential as a lead compound for the development of new drugs. Its aziridine ring is known for its reactivity, which can be harnessed to design molecules that interact with specific biological targets, such as DNA or proteins.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or chemical resistance. It may also find applications in the production of coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aziridine ring can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or the disruption of DNA replication. The pyrazole ring can interact with specific receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyridine
- 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylimidazole
Uniqueness
Compared to similar compounds, 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole stands out due to its specific combination of aziridine, phenoxy, and pyrazole moieties
特性
IUPAC Name |
4-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-20-9-15(8-19-20)12-22-17-4-6-18(7-5-17)23-13-16-11-21(16)10-14-2-3-14/h4-9,14,16H,2-3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXFAELKFFCGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2984809.png)
![N-{[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2984811.png)

![N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-phenylbutanamide](/img/structure/B2984814.png)
![(E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2984816.png)
![(8S,9R,10S,13R,14R,17Z)-17-Ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/new.no-structure.jpg)
![3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2984818.png)

![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)
![1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2984823.png)

